ML-031

S1P2 Agonist EC50 GPCR Pharmacology

Choose ML-031 (CYM-5482) for your S1P2 research: the first identified selective orthosteric agonist (EC50 1 µM) ensures consistent, direct receptor activation—unlike allosteric modulators. Documented to induce cell rounding in MDA-MB-231 cells, it is ideal for cytoskeletal reorganization and migration assays. High purity (≥98%) with established literature precedence provides reliable dose-response relationships. An essential comparator for GPCR signaling bias studies between orthosteric and allosteric agonists.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B1663764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-031
Synonyms1-[2-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-2,5-pyrrolidinedione
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O
InChIInChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3
InChIKeyJRESCQKIRPOOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

ML-031: A First-in-Class Selective S1P2 Agonist for Precision GPCR Research and Procurement


ML-031, also known as CYM-5482 (CAS: 852230-33-2, C19H20N2O3), is a small molecule agonist of the sphingosine-1-phosphate receptor 2 (S1P2) [1]. It was one of the first identified selective agonists for this G protein-coupled receptor (GPCR), demonstrating an EC50 of 1 μM in S1P reporter gene assays . The compound has been used as a tool to dissect S1P2-specific signaling pathways, including those involved in cell proliferation, survival, migration, and cytoskeletal organization [2].

Why ML-031 Cannot Be Replaced by Other S1P Modulators: Understanding its Unique Pharmacological Profile


Generic substitution of S1P receptor modulators is scientifically unsound due to profound differences in receptor subtype selectivity, signaling bias, and molecular mechanism. While compounds like fingolimod act as non-selective S1P receptor modulators or functional antagonists, and others like CYM-5520 function as allosteric agonists, ML-031 is an orthosteric, subtype-selective agonist [1]. These mechanistic differences translate into distinct cellular and physiological outcomes. For instance, an allosteric agonist like CYM-5520 may exhibit probe dependence and context-specific efficacy, whereas ML-031 directly activates the receptor, providing a consistent and predictable pharmacological response . Furthermore, the selectivity profile of each compound against the five S1P receptor subtypes varies significantly, which is critical for avoiding off-target effects in complex biological systems [2].

Quantitative Differentiation: Evidence-Based Guide for Selecting ML-031 over Other S1P2 Agonists


ML-031 vs. CYM-5478: Understanding Potency Differences in S1P2 Activation

ML-031 activates S1P2 with an EC50 of 1 μM, which is higher than that of CYM-5478 (EC50 = 119 nM in a TGFα-shedding assay) [1]. This difference in potency is significant and influences the effective concentration range required for experimental activation of the S1P2 receptor. When selecting an agonist, researchers must consider this quantitative difference to ensure appropriate dosing and to avoid potential off-target effects associated with higher compound concentrations.

S1P2 Agonist EC50 GPCR Pharmacology

Mechanism of Action: Orthosteric Agonism of ML-031 vs. Allosteric Agonism of CYM-5520

ML-031 functions as an orthosteric agonist of the S1P2 receptor, directly binding to the same site as the endogenous ligand S1P [1]. In contrast, CYM-5520 is a non-competitive, allosteric agonist that binds to a distinct site on the receptor and does not displace the native ligand . This fundamental mechanistic difference means that ML-031 will compete with endogenous S1P for receptor binding, while CYM-5520 can co-bind with S1P, potentially resulting in different signaling outcomes depending on the local concentration of the natural ligand.

Allosteric Modulation Orthosteric Agonist S1P2 Signaling

Receptor Subtype Selectivity: Quantified Differences Between ML-031 and CYM-5478

While ML-031 is described as a selective S1P2 agonist, its precise selectivity profile (EC50 values for S1P1, S1P3, S1P4, and S1P5) has not been comprehensively reported in the primary literature, representing a data gap [1]. In contrast, CYM-5478 has a well-defined selectivity profile with EC50 values of 119 nM for S1P2, 1,690 nM for S1P1, 1,950 nM for S1P3, and >10,000 nM for S1P4 and S1P5 . This lack of detailed selectivity data for ML-031 is a critical factor for researchers to consider when designing experiments that require a precisely defined receptor selectivity window.

S1P Receptor Selectivity Profile Off-target Activity

Critical Data Gap: A Procurement Consideration for ML-031

A significant limitation in the evidence base for ML-031 is the absence of publicly available, direct head-to-head comparisons with other S1P2 agonists in standardized assays [1]. Furthermore, detailed selectivity data against other S1P receptor subtypes, as well as comprehensive pharmacokinetic and in vivo efficacy data, are not reported in the peer-reviewed literature [2]. This lack of robust, comparative data necessitates that researchers planning to use ML-031 conduct their own extensive validation studies to establish its selectivity and potency within their specific experimental systems.

Data Transparency Pharmacological Characterization S1P2 Agonist

Optimal Application Scenarios for ML-031 in S1P2-Dependent Research


Investigating Early S1P2 Pharmacology: A Historical Tool Compound

As one of the first identified selective S1P2 agonists [1], ML-031 is uniquely positioned for use in studies that aim to build upon or replicate foundational research on S1P2 signaling. Its established use in the literature makes it a suitable control compound for validating new S1P2-targeting agents or for investigating pathways where its specific potency (EC50 = 1 μM) is a known variable .

In Vitro Studies of S1P2-Mediated Cell Morphology and Migration

ML-031 has been documented to induce cell rounding in MDA-MB-231 breast cancer cells, a morphological change characteristic of S1P2 activation [1]. This makes ML-031 a valuable tool for in vitro assays focused on cytoskeletal reorganization, cell migration, and other S1P2-driven processes where a clear, observable phenotype is required. The EC50 of 1 μM provides a defined concentration range for establishing dose-response relationships in these assays .

Comparative Studies of Orthosteric vs. Allosteric S1P2 Activation

Given its mechanism of action as an orthosteric agonist [1], ML-031 can serve as a critical comparator in studies designed to delineate the differential signaling outcomes between orthosteric and allosteric agonists (such as CYM-5520) at the S1P2 receptor . Such comparative studies are essential for understanding the nuanced pharmacology of GPCRs and for the rational design of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-031

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.